Promethazine sulfoxide

説明

Contextualization within Phenothiazine (B1677639) Chemistry and Metabolism

Promethazine (B1679618) belongs to the phenothiazine family, a class of compounds characterized by a specific three-ring structure. nih.gov The metabolism of phenothiazines like promethazine is extensive, with promethazine sulfoxide (B87167) being a key product of this process. drugbank.com The formation of promethazine sulfoxide occurs through the oxidation of the sulfur atom in the phenothiazine ring, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.

Role as a Key Metabolite of Promethazine

Promethazine is extensively metabolized in the liver, with a significant portion being converted to this compound. drugbank.com This metabolic conversion is a crucial aspect of the drug's pharmacokinetics, influencing how it is processed and eliminated from the body. Studies have identified the cytochrome P450 isoform CYP2D6 as the principal enzyme responsible for the formation of this compound from its parent compound, promethazine. caymanchem.com Following an intravenous dose of promethazine, approximately 10% is excreted in the urine as this compound. drugbank.com

Significance in Pharmaceutical Research and Development

The importance of this compound in the pharmaceutical industry is multifaceted, extending from its use as a benchmark for analytical tests to its role in monitoring the purity of promethazine products.

This compound is utilized as a pharmaceutical reference standard. sigmaaldrich.comsigmaaldrich.com These standards are highly purified compounds used as a benchmark for analytical testing to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related substances in drug formulations. sigmaaldrich.com The British Pharmacopoeia (BP) provides a reference standard for this compound, which is intended for use in laboratory tests as prescribed in the pharmacopoeia. sigmaaldrich.comsigmaaldrich.com

The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled. This compound, being a known metabolite and potential degradation product, is a specified impurity in promethazine hydrochloride injections. uspnf.com Regulatory bodies like the United States Pharmacopeia (USP) have established limits for the amount of this compound allowable in these products to ensure their safety and efficacy. uspnf.com Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify this compound and other related compounds in various samples, including pharmaceutical formulations and biological tissues. caymanchem.commdpi.comnih.gov For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of promethazine and its metabolites, including this compound, in swine tissues to ensure food safety. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₀N₂OS | caymanchem.com |

| Molecular Weight | 300.42 g/mol | medkoo.com |

| CAS Number | 7640-51-9 | caymanchem.commedkoo.com |

| IUPAC Name | N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine 5-oxide | nih.gov |

| Synonyms | Promethazine 5-oxide, Romergan sulfoxide | medkoo.com |

| Melting Point | 114 °C | |

| Solubility | Soluble in Chloroform (B151607) and Methanol | caymanchem.com |

Analytical Detection of Promethazine and its Metabolites

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Promethazine | Swine Muscle, Liver, Kidney | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg |

| This compound | Swine Muscle, Liver, Kidney | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg |

| Monodesmethyl-promethazine | Swine Muscle, Liver, Kidney | LC-MS/MS | 0.1 µg/kg | 0.5 µg/kg |

| Promethazine | Swine Fat | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg |

| This compound | Swine Fat | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg |

| Monodesmethyl-promethazine | Swine Fat | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg |

Data sourced from a study on the determination of promethazine and its metabolites in swine edible tissues. mdpi.com

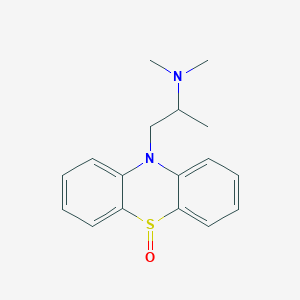

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997774 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7640-51-9 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMETHAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Research of Promethazine Sulfoxide

Synthetic Pathways to Promethazine (B1679618) Sulfoxide (B87167)

The generation of promethazine sulfoxide can be achieved through several synthetic routes, primarily involving oxidative processes and enzymatic catalysis.

Oxidative Processes

Chemical oxidation represents a direct and common method for the synthesis of this compound.

Hydrogen Peroxide-Mediated Oxidation: A straightforward approach involves the use of hydrogen peroxide (H₂O₂) in acetic acid. This method effectively produces this compound with a high yield and without cleavage of the lateral chain. Another described method involves dissolving promethazine in ethanol (B145695) and adding an excess of hydrogen peroxide solution.

Persulfate Oxidation: Oxidation of promethazine using persulfate in a formate (B1220265) buffer can also yield the sulfoxide. However, this method has been noted to potentially cause cleavage of the lateral chain for certain phenothiazine (B1677639) derivatives, which can lead to the formation of byproducts like phenothiazine sulfoxide and quinone imine. This makes it a less targeted approach for the specific synthesis of this compound.

Electrochemical Synthesis: Offering a greener alternative, electrochemical oxidation allows for the synthesis of phenothiazine sulfoxides through controlled potential. This technique involves the anodic oxidation of the thioether group to a sulfoxide. While primarily demonstrated for related compounds like chlorpromazine (B137089), it is theoretically applicable to promethazine. Optimal conditions for similar compounds have been achieved in acetonitrile (B52724) with a supporting electrolyte, yielding significant amounts of the corresponding sulfoxide.

| Oxidant | Solvent/Conditions | Key Characteristics | Reported Yield |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or Ethanol | High specificity, no lateral chain cleavage. | High |

| Persulfate | Formate buffer | Can cause lateral chain cleavage, leading to byproducts. | Moderate |

| Electrochemical Oxidation | Acetonitrile with supporting electrolyte | Green alternative, controlled potential. | 68% (for Chlorpromazine) |

Enzymatic Catalysis (e.g., Peroxidase-catalyzed Sulfoxidation)

Enzymatic methods provide a biomimetic route to this compound, often with high specificity.

Horseradish Peroxidase (HRP): HRP-catalyzed sulfoxidation of promethazine in the presence of hydrogen peroxide can produce this compound with a quantitative yield. researchgate.netresearchgate.net The reaction is influenced by factors such as pH and the concentrations of promethazine and hydrogen peroxide. researchgate.net Spectrophotometric and other analytical techniques have been used to monitor this enzymatic reaction. researchgate.net

Lactoperoxidase: Similar to HRP, lactoperoxidase can also catalyze the formation of this compound from promethazine. nih.gov This reaction is accompanied by oxygen consumption and can be inhibited by substances like dopamine. nih.gov

The enzymatic oxidation of phenothiazines, including promethazine, is of significant interest as it mimics metabolic pathways in the body. researchgate.net In humans, the metabolism of promethazine to this compound is primarily mediated by the cytochrome P450 (CYP) isoform CYP2D6. medchemexpress.comcaymanchem.com

Characterization of Synthetic this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques. These methods are essential for distinguishing it from its parent compound and other related substances.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of promethazine and its metabolites. caymanchem.com A study detailing the simultaneous determination of promethazine and two of its metabolites utilized HPLC. caymanchem.com More advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provide high sensitivity and specificity for detecting this compound in various samples, including biological tissues. mdpi.compreprints.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of this compound, confirming its structure. In UPLC-MS/MS analysis, specific precursor and product ions are monitored. For this compound, a molecular ion peak at m/z 301.3 has been identified, with characteristic product ions at m/z 198.2 and 239.1. mdpi.compreprints.org Online mass spectral databases also provide reference data for this compound. mzcloud.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. While specific data for this compound is not widely published, it is a standard characterization technique for related impurities and derivatives, with expected shifts in the ¹H NMR spectrum indicating sulfoxide formation. daicelpharmastandards.comveeprho.com

| Analytical Technique | Key Findings/Parameters |

| Molecular Formula | C₁₇H₂₀N₂OS caymanchem.com |

| Molecular Weight | 300.42 g/mol daicelpharmastandards.com |

| UPLC-MS/MS | Precursor Ion (m/z): 301.3; Product Ions (m/z): 198.2, 239.1. mdpi.compreprints.org |

| HPLC | Used for separation and quantification from parent drug and other metabolites. caymanchem.com |

| Melting Point | 114 °C |

| Solubility | Soluble in chloroform (B151607) and methanol; slightly soluble in water. caymanchem.com |

Exploration of Related this compound Derivatives

Research extends beyond this compound to include its derivatives, which are important for various applications, including use as internal standards in analytical methods.

Deuterated Derivatives: Labeled compounds such as this compound-d6 are synthesized for use as internal standards in quantitative mass spectrometry-based assays. lgcstandards.comtheclinivex.com These stable isotope-labeled standards are crucial for accurate quantification in complex matrices.

Other Metabolites and Impurities: The synthesis and characterization of other related substances, such as monodesmethyl-promethazine (Nor1PMZ) and promethazine impurity A (phenothiazine), are also relevant. mdpi.comveeprho.com These compounds are often studied alongside this compound to gain a comprehensive understanding of promethazine's metabolism and degradation pathways. mdpi.com For instance, a method was developed for the simultaneous determination of promethazine, this compound, and monodesmethyl-promethazine in swine tissues. mdpi.com

| Compound Name | Molecular Formula | Key Relevance |

| Promethazine | C₁₇H₂₀N₂S daicelpharmastandards.com | Parent drug. drugbank.com |

| Monodesmethyl-promethazine (Nor1PMZ) | C₁₆H₁₈N₂S | Metabolite of promethazine. mdpi.com |

| This compound-d6 | C₁₇H₁₄D₆N₂OS lgcstandards.com | Labeled internal standard for analytical testing. lgcstandards.com |

| Promethazine EP Impurity A (Phenothiazine) | C₁₂H₉NS daicelpharmastandards.com | A known impurity and core structure. daicelpharmastandards.comveeprho.com |

Metabolic Studies and Biotransformation of Promethazine to Promethazine Sulfoxide

Hepatic Metabolism of Promethazine (B1679618)

The liver is the principal site for the metabolism of promethazine. inchem.org Following administration, promethazine undergoes extensive hepatic biotransformation into various compounds. medscape.comfda.gov The main metabolic pathways are sulfoxidation and N-demethylation. medsafe.govt.nzrwandafda.gov.rw Among the metabolites produced, the sulfoxides of promethazine and N-demethylpromethazine are predominant. medscape.comfda.gov Promethazine is primarily metabolized to promethazine sulfoxide (B87167) and, to a lesser extent, desmethylpromethazine. inchem.orgdrugbank.com

Promethazine is subject to a significant first-pass metabolism in the liver after oral administration. medsafe.govt.nzrwandafda.gov.rwwikipedia.org This extensive initial metabolism before the drug reaches systemic circulation is the primary reason for its low oral bioavailability, which is estimated to be only 25%. medscape.comdrugbank.comnih.gov Although well absorbed from the gastrointestinal tract, this high first-pass clearance drastically reduces the amount of unchanged drug that becomes systemically available. medscape.comrwandafda.gov.rw The pharmacokinetics of promethazine sulfoxide are consistent with this pronounced first-pass effect. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in this compound Formation

Extrahepatic Metabolism and Contribution to this compound Levels

While the liver is the major site of promethazine metabolism, the possibility of metabolism occurring in other tissues (extrahepatic metabolism) has been considered. inchem.org Early theories postulated a role for the gut wall in the biotransformation of phenothiazines. However, evidence suggests that S-oxidation of promethazine is predominantly a hepatic event. nih.gov Studies comparing intravenous and oral administration have shown that while the gastrointestinal mucosa may play a role, it is minimal. inchem.orgnih.gov The formation of this compound occurs so rapidly after oral administration that it points to the liver as the primary site of this extensive first-pass biotransformation. inchem.org

Identification and Quantification of this compound in Biological Matrices

The detection and measurement of this compound in biological fluids and tissues are essential for pharmacokinetic and toxicological studies. Various analytical methods have been developed to quantify promethazine and its metabolites, including this compound, in samples such as plasma, urine, and edible tissues from different organisms. mdpi.comnasa.gov

A range of sophisticated analytical techniques is used to identify and quantify this compound. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are commonly employed, often coupled with detection methods like photodiode array (PDA) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. scienceopen.combac-lac.gc.ca LC-MS/MS methods have been successfully developed for the simultaneous determination of promethazine, this compound (PMZSO), and monodesmethyl-promethazine (Nor1PMZ) in swine tissues. researchgate.netmdpi.com Another established technique involves on-line solid-phase extraction coupled with column-switching and HPLC for the quantitation of promethazine and its metabolites in human urine. nasa.gov

| Technique | Biological Matrix | Target Analytes | Limit of Quantification (LOQ) for this compound | Source |

|---|---|---|---|---|

| HPLC-MS/MS | Swine Muscle, Liver, Kidney, Fat | PMZ, PMZSO, Nor1PMZ | 0.1 µg/kg | mdpi.com |

| On-line SPE-HPLC | Human Urine | PMZ, PMZ Sulfoxide, Monodesmethyl PMZ Sulfoxide, Monodesmethyl PMZ | 2.5 ng/mL | nasa.gov |

| HPLC-MS/MS | Rat Plasma | Schisandrin (B1198587), PMZ, PMZSO | 0.5 ng/mL (LLOQ) | scienceopen.com |

The metabolic profile of promethazine shows variations across different species.

Humans: In humans, promethazine is extensively metabolized, with this compound and N-demethylpromethazine being the predominant metabolites excreted in the urine. medscape.comfda.gov Following an intravenous dose, about 10% is eliminated in the urine as this compound, while less than 1% is excreted as the unchanged parent drug. drugbank.com

Swine: In swine, promethazine is also metabolized to this compound (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), which can be detected in edible tissues like muscle, liver, kidney, and fat. mdpi.compreprints.org Studies on pig liver have shown that flavin-containing monooxygenase can catalyze the sulfoxidation of desmethylpromethazine. nih.gov

Rats: In rats, studies have focused on the metabolic effects of promethazine on the brain under different oxygen conditions. nih.gov In normoxic rat brains, promethazine administration led to a decrease in pyruvate (B1213749) and lactate, consistent with cerebral metabolic depression. nih.gov

| Organism | Primary Metabolites Identified | Primary Site of Metabolism | Key Enzymes/Pathways | Source |

|---|---|---|---|---|

| Humans | This compound, N-desmethylpromethazine | Liver | CYP2D6, CYP2B6, Sulfoxidation, N-demethylation | medscape.comfda.govdrugbank.commims.com |

| Swine | This compound (PMZSO), Monodesmethyl-promethazine (Nor1PMZ) | Liver | CYP450 enzymes, Flavin-containing monooxygenase, Sulfoxidation | mdpi.compreprints.orgnih.gov |

| Rats | Metabolic effects on brain intermediates (e.g., pyruvate, lactate) studied | Liver (systemic), Brain (local effects) | Not specified for sulfoxide formation in provided sources | nih.gov |

Analytical Methodologies for Detection in Biological Samples

Inter-individual Variability in this compound Formation

The transformation of promethazine to its primary metabolite, this compound, is subject to considerable variability among individuals. This variation is largely attributed to genetic factors influencing the activity of metabolic enzymes, as well as interactions with other concurrently administered substances.

The principal enzyme responsible for the S-oxidation of promethazine is Cytochrome P450 2D6 (CYP2D6). caymanchem.comnih.gov The gene encoding for CYP2D6 is highly polymorphic, leading to distinct populations with different metabolic capacities. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, the "normal" phenotype), and ultra-rapid metabolizers (UMs). researchgate.net This genetic polymorphism is a key determinant of the rate and extent of this compound formation. nih.gov

Individuals who are poor metabolizers have significantly reduced or no CYP2D6 enzyme activity. In a specific case report, a patient who was homozygous for the non-functional CYP2D6*4 allele received several doses of promethazine, which is metabolized by this enzyme. nih.govtandfonline.com In such individuals, the biotransformation to this compound via the CYP2D6 pathway is impaired, which can lead to altered plasma concentrations of the parent drug. Conversely, ultra-rapid metabolizers, who have multiple copies of the CYP2D6 gene, may experience accelerated metabolism of promethazine, potentially leading to higher and more rapidly formed concentrations of this compound. fda.gov

In addition to the well-documented role of CYP2D6, other enzymes may also contribute to promethazine's metabolism, introducing further variability. Flavin-containing monooxygenase (FMO) enzymes are known to catalyze S-oxidation reactions. nih.gov Significant inter-individual and ethnic differences in the expression and functional activity of FMOs, particularly FMO3, have been identified due to genetic polymorphisms. nih.gov While the specific contribution of FMOs to promethazine sulfoxidation is less characterized than that of CYP2D6, their inherent variability presents another potential source of inter-individual differences in metabolite formation. Peroxidases are also believed to play a role in the hepatic sulfoxidation of promethazine.

Drug-drug interactions also significantly contribute to the variability in this compound levels. Co-administration of drugs that inhibit CYP2D6 can decrease the rate of promethazine metabolism, leading to lower levels of the sulfoxide metabolite and higher concentrations of the parent compound. drugs.comrxlist.com Common CYP2D6 inhibitors include certain antidepressants and antiarrhythmics like quinidine. drugs.comrxlist.com Conversely, the use of CYP2D6 inducers could theoretically increase the rate of metabolism, though this is less commonly documented in the context of promethazine. Such interactions can prolong and intensify the effects of promethazine. medsafe.govt.nzmedsafe.govt.nz

The table below summarizes the key factors contributing to the inter-individual variability in the formation of this compound.

| Drug-Drug Interactions (CYP2D6 Inducers) | Co-administration of medications that increase the activity of the CYP2D6 enzyme. | Potentially increased rate of metabolism, leading to higher concentrations of this compound and lower plasma levels of promethazine. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Promethazine |

| This compound |

| Codeine |

| Quinidine |

| Morphine |

Analytical Methodologies for Promethazine Sulfoxide Quantification and Characterization

Chromatographic Techniques

Chromatographic separation techniques are the cornerstone for the analysis of promethazine (B1679618) sulfoxide (B87167), offering high resolution and the ability to separate the analyte from its parent compound and other metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of promethazine sulfoxide. oup.com It provides reliable and reproducible results for the analysis of this metabolite in various samples.

The development of HPLC methods for this compound involves a comprehensive validation process to ensure the reliability of the results. This process typically includes the assessment of specificity, linearity, accuracy, precision, and stability. scienceopen.comkoreascience.kr

A study detailing the determination of promethazine and its metabolites in swine tissues established a validated HPLC-tandem mass spectrometry (LC-MS/MS) method. preprints.orgresearchgate.net The validation of this method demonstrated good linearity for this compound within a range of 0.1 µg/kg to 50 µg/kg, with a correlation coefficient (r) greater than 0.99. mdpi.comnih.gov The limits of detection (LOD) and quantification (LOQ) for this compound in muscle, liver, and kidney were found to be 0.05 μg/kg and 0.1 μg/kg, respectively. mdpi.comnih.gov In fat samples, the LOD and LOQ were both 0.05 µg/kg and 0.1 µg/kg. mdpi.comnih.gov The average recoveries of the analyte ranged from 77% to 111%, with precision varying between 1.8% and 11%. mdpi.comnih.gov

Another HPLC-MS/MS method developed for the simultaneous determination of promethazine, this compound, and schisandrin (B1198587) in rat plasma also underwent rigorous validation. scienceopen.com This method showed a linear range of 0.5–200 ng/mL for all three analytes, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. scienceopen.com The intra- and interday precision were below 13.31% and 16.67% for the LLOQ, respectively, with accuracy ranging from -8.52% to 11.40%. scienceopen.com

The following table summarizes the validation parameters from a study on the determination of promethazine and its metabolites in swine tissues.

Table 1: Validation Parameters for the Determination of this compound in Swine Tissues

| Parameter | Muscle, Liver, Kidney | Fat |

|---|---|---|

| Linear Range | 0.1 - 50 µg/kg | 0.1 - 50 µg/kg |

| Correlation Coefficient (r) | > 0.99 | > 0.99 |

| LOD | 0.05 µg/kg | 0.05 µg/kg |

| LOQ | 0.1 µg/kg | 0.1 µg/kg |

| Average Recovery | 77% - 111% | 77% - 111% |

| Precision (% RSD) | 1.8% - 11% | 1.8% - 11% |

Data sourced from a study on the determination of promethazine and its metabolites in swine edible tissues. mdpi.comnih.gov

The choice of the stationary phase (column) and the composition of the mobile phase are critical for achieving optimal separation of this compound from other compounds.

For the separation of promethazine and its metabolites, C18 columns are frequently utilized. preprints.orgmdpi.com One study successfully employed a Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) for this purpose. preprints.orgresearchgate.net Another method used a Zorbax Eclipse Plus C18 column (2.1 mm × 100 mm, 3.5 μm). scienceopen.com In a different application, a cyano-bonded silica (B1680970) column (µ-Bondapak-CN) was used for the analysis of promethazine and its metabolites in postmortem material. nih.govasme.org For the analysis of promethazine hydrochloride and its related substances, a Symmetry Shield RP8 column (4.6 mm x 150 mm, 5µ) was found to provide enhanced separation and peak sharpness. orientjchem.org A Capcell Pak CN column has also been used for the analysis of promethazine in human serum. koreascience.kr

The mobile phase is typically a mixture of an aqueous component and an organic modifier, often with additives to improve peak shape and ionization efficiency in mass spectrometry. A common mobile phase combination consists of an aqueous solution containing a small percentage of formic acid and acetonitrile (B52724) as the organic solvent. preprints.orgmdpi.com In one method, a gradient elution with 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) was employed. preprints.orgmdpi.com The optimization process often involves testing various combinations, such as different concentrations of formic acid or the use of acetic acid, to achieve the best response and retention time. preprints.orgmdpi.com Another study utilized a mobile phase of methanol, 0.15M ammonium (B1175870) acetate (B1210297) (pH 5.0), and water (38:50:12) with a CN column. oup.com For a Hisep column, a mobile phase of 15:85 v/v acetonitrile–0.18 M ammonium acetate (pH 5.0) was used. globalscientificjournal.com

Table 2: Examples of HPLC Column and Mobile Phase Combinations for this compound Analysis

| Column | Mobile Phase | Application |

|---|---|---|

| Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) | 0.1% formic acid in water and acetonitrile (gradient) | Determination in swine tissues |

| Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 3.5 μm) | 0.1% formic acid in water and acetonitrile (gradient) | Determination in rat plasma |

| J.T. Baker 5-µm CN (250- x 4.6-mm i.d.) | Methanol–0.15M ammonium acetate (pH 5.0)–water (38:50:12) | Determination in plasma |

| Symmetry Shield RP8 (4.6 x 150 mm, 5µ) | Mobile phase A: 3.4% in 7.0 pH water with potassium hydroxide. Mobile phase B: 60:40 acetonitrile and methanol. | Determination of related substances of Promethazine HCl |

This table provides examples and is not an exhaustive list of all possible combinations.

Following separation by HPLC, various detection methods can be employed for the quantification of this compound.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method. The analytical wavelength is selected based on the absorbance spectrum of the analyte. For the simultaneous determination of promethazine and its metabolites, a UV detector was set at 236 nm for this compound and its desmonomethyl derivative. oup.com In another method for analyzing promethazine enantiomers, the UV detector was set at 240 nm. sigmaaldrich.com For the analysis of promethazine hydrochloride and its related substances, a wavelength of 254 nm was used. orientjchem.org It has been noted that phenothiazine (B1677639) derivatives are sensitive to light, and their degradation can be observed through changes in their UV-Vis absorption spectra. researchgate.net

Mass Spectrometry (MS) Detection: Mass spectrometry, particularly when coupled with HPLC, offers high sensitivity and specificity. In full-scan mass spectrometry in positive ion mode, the molecular ion peak for this compound is observed at an m/z of 301.3. preprints.orgmdpi.com This technique allows for the identification and quantification of the analyte based on its mass-to-charge ratio.

Column Selection and Mobile Phase Optimization for Resolution

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. scienceopen.comresearchgate.net This method is widely used for the quantification of this compound in complex biological matrices. nih.govnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of the analysis by monitoring the transition of a specific precursor ion to a product ion. scienceopen.com This is typically done in the multiple reaction monitoring (MRM) mode. preprints.orgmdpi.com

For the analysis of this compound, the precursor ion [M+H]⁺ is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. In one study, the precursor ion for this compound was m/z 301.3, and the quantitative and qualitative product ions were m/z 198.2 and 239.1, respectively. mdpi.com Another method identified the precursor ion at m/z 301.2 and the product ions at m/z 86.1 and 239.1.

The optimization of MS/MS parameters, such as declustering potential and collision energy, is crucial for achieving the best sensitivity and specificity. scienceopen.commdpi.com The use of an internal standard, such as deuterated promethazine (PMZ-d6), can improve the accuracy and precision of the quantification. preprints.orgmdpi.com However, in some methods, this compound is quantified using an external standard method. preprints.orgmdpi.comnih.gov

Table 3: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) - Quantitative | Product Ion (m/z) - Qualitative | Reference |

|---|---|---|---|

| 301.3 | 198.2 | 239.1 | mdpi.com |

This table illustrates the specific precursor and product ions used for the identification and quantification of this compound in tandem mass spectrometry.

Internal Standard and External Standard Quantification Strategies

The accurate quantification of this compound (PMZSO) in complex samples often relies on carefully chosen calibration strategies, primarily involving internal or external standards.

An external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte (PMZSO). The concentration of PMZSO in an unknown sample is then determined by comparing its analytical response to this calibration curve. Several high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) methods have utilized this approach for the quantification of PMZSO in biological matrices like swine tissues (muscle, liver, kidney, and fat). mdpi.comnih.govresearchgate.netpreprints.org In these studies, while PMZSO was quantified using the external standard method, the parent compound promethazine (PMZ) and another metabolite, monodesmethyl-promethazine (Nor1PMZ), were quantified using a deuterated internal standard (PMZ-d6). mdpi.comnih.govresearchgate.netpreprints.org This dual approach highlights the flexibility of modern analytical methods. The analytes PMZ and PMZSO demonstrated good linearity within the range of 0.1 µg/kg to 50 µg/kg. mdpi.comnih.gov

The internal standard method involves adding a known amount of a structurally similar but distinct compound (the internal standard) to all samples, standards, and blanks. This helps to correct for variations in sample preparation and instrument response. For the simultaneous analysis of promethazine and its metabolites, including this compound, trifluoperazine (B1681574) has been successfully employed as an internal standard in an HPLC method using both electrochemical and UV detectors. oup.comnih.gov

Table 1: Quantification Strategies for this compound

| Analytical Method | Analyte(s) | Quantification Strategy | Internal Standard | Matrix | Reference(s) |

|---|---|---|---|---|---|

| HPLC-MS/MS | PMZSO | External Standard | N/A | Swine Tissues | mdpi.com, nih.gov, researchgate.net, preprints.org |

| HPLC-MS/MS | PMZ, Nor1PMZ | Internal Standard | Promethazine-d6 (PMZ-d6) | Swine Tissues | mdpi.com, nih.gov, researchgate.net, preprints.org |

| HPLC-EC/UV | PMZ, PMZSO, DMPMZ, DMPMZSO | Internal Standard | Trifluoperazine | Plasma | oup.com, nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically <2 µm) to achieve faster and more efficient separations compared to conventional HPLC.

UPLC coupled with photodiode array detection (UPLC-PDA) has been developed for the analysis of promethazine, chlorpromazine (B137089), and their respective N-desmethyl and sulfoxide metabolites in biological samples such as bone tissue extract and blood. oup.com However, this research highlighted evidence of analyte degradation during the sample preparation process, emphasizing the need for careful method development. oup.com

For enhanced selectivity and sensitivity, UPLC is often paired with tandem mass spectrometry (UPLC-MS/MS). This combination is powerful for differentiating structurally similar compounds. For instance, UPLC-MS/MS can distinguish this compound (retention time: 2.55 min; m/z 301.2→86.1/239.1) from the closely related chlorpromazine sulfoxide (retention time: 2.71 min; m/z 335.2→86.1/232.1).

Table 2: UPLC Methods for this compound Analysis

| Detection Method | Analytes | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| PDA | PMZ, CPZ, and their N-desmethyl and sulfoxide metabolites | Bone Tissue Extract, Blood | Method developed, but analyte degradation observed during sample prep. | oup.com |

| MS/MS | This compound, Chlorpromazine Sulfoxide | Not Specified | Differentiates between PMZSO (2.55 min) and CPZSO (2.71 min). |

Spectroscopic Techniques

Spectroscopic methods are instrumental in the characterization and quantification of this compound, relying on its interaction with electromagnetic radiation.

Spectrophotometry

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a common technique for analyzing phenothiazines and their metabolites. Derivative spectrophotometry can be used to enhance resolution and eliminate matrix interference. A method for the simultaneous quantification of promazine (B1679182) hydrochloride and its sulfoxide utilized third-derivative spectrophotometry, with measurements made in the 342-344 nm range for the sulfoxide. nuph.edu.ua Another approach is difference spectrophotometry, which measures the absorbance of the sulfoxide derivative relative to the un-derivatized drug. nuph.edu.ua The oxidation of promethazine to its sulfoxide derivative is rapid in a slightly acidic medium with an oxidant like hydrogen peroxide. nuph.edu.ua

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons (free radicals). During the peroxidase-catalyzed sulfoxidation of promethazine, an intermediate radical of this compound is formed, which can be detected by ESR. nih.govsigmaaldrich.com This detection provides insight into the reaction mechanism, confirming the involvement of radical species in the metabolic or chemical transformation of promethazine to its sulfoxide. nih.govresearchgate.net

Electrochemical Detection Methods

Electrochemical detectors offer high sensitivity and selectivity for electroactive compounds like promethazine and its metabolites. These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.

A high-performance liquid chromatography (HPLC) method has been developed employing dual detection: an electrochemical (amperometric) detector and a UV detector. oup.comnih.gov In this system, this compound and desmonomethyl this compound were monitored by the UV detector at 236 nm, while promethazine and desmonomethyl promethazine were detected by the electrochemical detector set at +0.8V. oup.com

Another advanced technique combines capillary electrophoresis (CE) with electrochemiluminescence (CEL) detection for the simultaneous determination of promethazine and its metabolites, including this compound (PMZSO). electrochemsci.orgresearchgate.net Optimal detection was achieved with a potential of 1.20 V (vs. Ag/AgCl). electrochemsci.org This method yielded a limit of detection for PMZSO of 8.5×10⁻⁶ mg/mL. electrochemsci.org

Table 3: Electrochemical Detection Methods for this compound

| Technique | Detector | Detection Potential | Analytes Detected | Limit of Detection (PMZSO) | Reference(s) |

|---|---|---|---|---|---|

| HPLC | Amperometric & UV | +0.8 V (EC for PMZ/DMPMZ) | PMZ, PMZSO, DMPMZ, DMPMZSO | Not Specified | oup.com, nih.gov |

| Capillary Electrophoresis | Electrochemiluminescence (CEL) | 1.20 V (vs. Ag/AgCl) | PMZ, PMZSO, DOPMZ, DMPMZ | 8.5 x 10⁻⁶ mg/mL | electrochemsci.org, researchgate.net |

Enantiomeric Analysis of this compound

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers can have different biological activities, their separation and analysis are important.

A specific HPLC method has been developed for the separation of this compound enantiomers using a chiral stationary phase. sigmaaldrich.com This method provides a baseline for enantioselective studies. Research has reported the first-time occurrence and enantiomeric profiles of this compound in global natural waters, highlighting the environmental relevance of its chirality. nih.gov Studies on the enantioselective ecotoxicity of promethazine and its chiral metabolites, including this compound, on freshwater organisms like Daphnia magna and zebrafish (Danio rerio) are also being conducted. nih.govoup.com For Daphnia magna, the half-maximal effect concentrations (EC50) were greater than 4 mg L⁻¹ for the enantiomers of this compound, indicating low acute toxicity to this organism under the tested conditions. nih.govoup.com

Table 4: HPLC Method for Enantiomeric Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | CHIROBIOTIC V, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | methanol:acetic acid:triethylamine (100:0.1:0.1) |

| Flow Rate | 1 mL/min |

| Column Temperature | 23 °C |

| Detector | UV, 240 nm |

| Sample Concentration | 2 mg/mL in methanol |

| Reference | sigmaaldrich.com |

Chiral Separation Techniques

The resolution of this compound enantiomers is predominantly achieved through chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). These techniques utilize chiral selectors that interact differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases (CSPs) are widely employed for the enantioseparation of this compound and related phenothiazine derivatives. These CSPs, typically derivatives of amylose (B160209) or cellulose (B213188) coated or immobilized on a silica support, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, thus enabling their separation.

A recent study successfully achieved the milligram-scale enantioseparation of (R,S)-promethazine sulfoxide using a homemade semi-preparative column packed with amylose tris-3,5-dimethylphenylcarbamate (AD) coated on aminopropyl Nucleosil silica. nih.gov The enantiomeric purity of the separated fractions was then confirmed using an analytical Lux® 3 µm i-Amylose-3 column. nih.gov Another study highlighted the effectiveness of Lux Cellulose-3 (cellulose tris(4-methylbenzoate)) and Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) columns for the chiral recognition of mepromazine enantiomers, a structurally related phenothiazine. mdpi.com The choice of mobile phase, often a mixture of an alkane and an alcohol with additives, is critical for optimizing the separation.

Table 1: Examples of HPLC Conditions for Chiral Separation of this compound and Related Compounds

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|

| Amylose tris-3,5-dimethylphenylcarbamate (AD) on aminopropyl Nucleosil silica (semi-preparative) | Not specified | Not specified | Not specified | (R,S)-Promethazine sulfoxide | nih.gov |

| Lux® 3 µm i-Amylose-3 | Not specified | Not specified | Not specified | (R,S)-Promethazine sulfoxide | nih.gov |

| Lux Cellulose-3 (cellulose tris(4-methylbenzoate)) | 0.1% diethylamine (B46881) in methanol | 1.0 | Not specified | Levomepromazine sulfoxide | researchgate.net |

| Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) | Polar Organic Mode | Not specified | Not specified | Mepromazine enantiomers | mdpi.com |

| Chiralpak AD-H | n-Hexane/Ethanol (B145695) | Not specified | UV (285 nm) | Armodafinil (chiral sulfoxide) | mdpi.com |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for chiral separations, requiring minimal sample and solvent volumes. Cyclodextrins (CDs) are the most common chiral selectors used in CE for the enantioseparation of phenothiazines. mdpi.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of inclusion complexes with the enantiomers. The differential stability of these diastereomeric complexes leads to differences in their electrophoretic mobilities and, consequently, their separation.

For the separation of promethazine enantiomers, dual CD systems, such as a combination of β-cyclodextrin (β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) in a phosphate (B84403) buffer at pH 7.0, have been shown to provide synergistic effects, resulting in baseline separation. mdpi.com While specific methods for the direct chiral separation of this compound enantiomers by CE are less commonly reported, the techniques developed for the parent compound and other phenothiazines are highly applicable. For instance, nonaqueous capillary electrophoresis with cyclodextrin (B1172386) additives has been successfully used to separate the enantiomers of several phenothiazines, including promethazine. researchgate.net A method for the simultaneous determination of promethazine and its metabolites, including this compound, employed capillary electrophoresis with electrochemiluminescence (ECL) detection, utilizing a separation buffer of 21.5% isopropyl alcohol in a phosphate buffer (pH 5.0) and an applied voltage of 14 kV. electrochemsci.org Although this method was not developed for enantioseparation, it provides a basis for developing a stereoselective CE-ECL method.

Table 2: Examples of Capillary Electrophoresis Conditions for the Analysis of Promethazine and its Metabolites

| Chiral Selector/Method | Buffer/Background Electrolyte | Applied Voltage (kV) | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|

| β-CD and SBE-β-CD (Dual CD system) | Phosphate buffer (pH 7.0) | Not specified | Not specified | Promethazine enantiomers | mdpi.com |

| Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) | 0.75 M acetic acid and 55 mM ammonium acetate in methanol | 22 | Not specified | Promethazine enantiomers | researchgate.net |

| None (achiral separation) | 21.5% iso-propyl alcohol in 20 mmol/L phosphate (pH 5.0) | 14 | Electrochemiluminescence (ECL) | Promethazine, this compound, Dioxopromethazine, Desmethylpromethazine | electrochemsci.org |

Determination of Absolute Configuration

The assignment of the absolute configuration (R or S) to the separated enantiomers of this compound is a critical step in understanding their stereospecific biological effects. Chiroptical spectroscopic methods, particularly electronic circular dichroism, are powerful tools for this purpose.

Electronic Circular Dichroism (ECD)

Electronic circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

A definitive study on the enantiomers of this compound reported the determination of their absolute configurations using ECD. nih.gov This involves measuring the ECD spectra of the isolated enantiomers and comparing them to the theoretically calculated spectra for one of the enantiomers (e.g., the S-enantiomer). A match between the experimental spectrum of one enantiomer and the calculated spectrum for the S-configuration allows for the unambiguous assignment of the absolute configuration to both enantiomers. nih.govmdpi.com The elution order of the enantiomers from the chiral column can then be established by coupling the ECD detector with an optical rotation detector. nih.gov

Vibrational Circular Dichroism (VCD)

While not yet reported specifically for this compound, vibrational circular dichroism (VCD) is another robust technique for determining the absolute configuration of chiral sulfoxides. VCD measures the differential absorption of left and right circularly polarized infrared radiation. Similar to ECD, the experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using density functional theory (DFT) to assign the absolute configuration. This technique has been successfully applied to determine the absolute configuration of other chiral sulfoxides.

Degradation and Stability Studies of Promethazine Sulfoxide

Factors Influencing Promethazine (B1679618) Sulfoxide (B87167) Stability

The chemical integrity of promethazine sulfoxide is influenced by light, heat, pH, metal ions, and the presence of antioxidants. These factors can accelerate its degradation or, in some cases, the degradation of its precursor, promethazine.

Exposure to light is a significant factor in the degradation of phenothiazines, including promethazine and its sulfoxide.

Ambient Light: Promethazine solutions stored in ambient light conditions undergo significantly faster degradation compared to those kept in the dark. researchgate.net This process is accompanied by changes in UV-Vis absorption spectra, which is attributed to the formation of metabolites including this compound. researchgate.netspiedigitallibrary.org The parent compound, promethazine hydrochloride, is known to slowly oxidize and turn blue on prolonged exposure to air and light. medcentral.comnih.gov

UV-Laser Radiation: Exposure to high-energy UV laser radiation (e.g., 266 nm) accelerates the degradation of promethazine, leading to the generation of a mixture of photoproducts. spiedigitallibrary.orgmdpi.com Studies have identified this compound as one of the main photoproducts formed under these conditions. researchgate.netspiedigitallibrary.org The pH of the solution can influence the rate of this photodegradation. mdpi.com

Temperature plays a role in the stability of promethazine and its derivatives. nih.gov

Kinetic studies on the thermal degradation of promethazine in an acidic medium show that the process results in the formation of promethazine 5-oxide (sulfoxide) and other degradation products. nih.gov The degradation of promethazine generally follows first-order kinetics in an oxygen-saturated medium. nih.gov Parenteral preparations of the parent drug are typically recommended to be stored between 15°C and 30°C, with freezing to be avoided, highlighting temperature sensitivity. researchgate.net

The pH of a solution is a critical determinant of stability for promethazine and its degradation pathways.

The degradation rate of promethazine is shown to increase with a rise in pH, reaching a limiting value at approximately pH 5. nih.gov Other studies confirm that promethazine is particularly liable to degradation in basic pH medium conditions. researchgate.netacademicjournals.org

In general, promethazine hydrochloride exhibits greater stability as the pH decreases. nih.gov The pH of a solution can also directly affect photodegradation rates, as it impacts quantum yields. mdpi.com

| Factor | Observation | Reference |

|---|---|---|

| Light Exposure | Significantly faster degradation in ambient light compared to dark conditions. | researchgate.net |

| UV Radiation | Accelerates degradation, leading to various photoproducts including the sulfoxide. | spiedigitallibrary.orgmdpi.com |

| Temperature | Thermal degradation of promethazine yields this compound. | nih.gov |

| pH | Promethazine degradation increases with pH (up to pH 5) and is pronounced in basic media. | nih.govresearchgate.netacademicjournals.org |

| Metal Ions (Copper II) | Increases the degradation rate of promethazine throughout the process. | nih.gov |

| Metal Ions (Iron III) | Causes a short-term increase in the degradation rate of promethazine. | nih.gov |

| Antioxidants (SMBS) | Increasing concentration of Sodium Metabisulfite (B1197395) decreases promethazine degradation. | academicjournals.orgacademicjournals.org |

The presence of trace metal ions can catalyze the oxidative degradation of promethazine, leading to the formation of this compound.

Copper(II): The addition of Copper(II) ions has been found to increase the degradation rate of promethazine over the entire course of the process. nih.gov

Iron(III): Iron(III) ions cause an increase in the degradation rate for a short period at the beginning of the process. nih.gov

Under anaerobic conditions, the degradation of promethazine was observed only when Copper(II) or Iron(III) ions were present. nih.gov Promethazine is also known to form complexes with various metal ions, including Pd(II), Ni(II), Mg(II), and Ca(II), which influences its stability. pjsir.orgsid.ir

Antioxidants are frequently added to pharmaceutical formulations to prevent oxidative degradation.

Sodium metabisulfite (SMBS) plays a significant role in preventing the degradation of promethazine. researchgate.netacademicjournals.org Studies have demonstrated that increasing the concentration of SMBS results in a decrease in the rate of promethazine degradation. academicjournals.orgacademicjournals.org The addition of SMBS at certain concentrations to promethazine formulations was shown to increase the shelf life when protected from light. academicjournals.org

However, one study noted that pyrosulfite (a related compound) did not have any influence on the degradation kinetics under its specific test conditions. nih.gov Other antioxidants, such as ascorbic acid and hydroquinone, were found to sometimes accelerate the degradation rate of promethazine. nih.gov

Influence of Metal Ions (e.g., Copper(II), Iron(III))

Identification of this compound Degradation Products

The degradation process does not necessarily stop once this compound is formed. The sulfoxide itself can undergo further structural modifications.

Studies investigating the degradation of promethazine in ambient light have identified changes in absorption spectra due to the presence of metabolites that include not only this compound but also desmonomethyl promethazine and desmonomethyl this compound. researchgate.netspiedigitallibrary.org

This indicates that a potential degradation pathway for this compound involves the removal of a methyl group from the side chain (N-dealkylation). researchgate.netmdpi.com

The oxidative degradation of promethazine is proposed to proceed via a semiquinone free radical to form promethazine 5-oxide along with a number of other products that have lost the integrity of their side chains. nih.gov

| Initial Compound | Degradation Product | Reference |

|---|---|---|

| Promethazine | This compound (Promethazine 5-oxide) | nih.govresearchgate.netspiedigitallibrary.org |

| Promethazine | Desmonomethyl Promethazine | researchgate.netspiedigitallibrary.org |

| Promethazine / this compound | Desmonomethyl this compound | researchgate.netspiedigitallibrary.org |

| Promethazine | Semiquinone Free Radical | nih.gov |

| Promethazine | Products without intact side chains | nih.gov |

Implications for Storage and Handling of this compound Reference Standards

This compound is a primary metabolite and a significant degradation product of promethazine, an antihistamine of the phenothiazine (B1677639) class. caymanchem.comnih.govjipbs.com The stability of promethazine itself is influenced by factors such as light, heat, and pH, with its degradation leading to the formation of this compound among other compounds. nih.govresearchgate.netspiedigitallibrary.org Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols for this compound reference standards to ensure their integrity and suitability for analytical and research purposes. synzeal.comaxios-research.com

Research Findings on Degradation and Stability

Studies on the parent compound, promethazine, provide essential insights into the formation and stability of its sulfoxide derivative. Promethazine is known to be sensitive to light, particularly UV radiation, which accelerates its degradation. researchgate.netspiedigitallibrary.org When aqueous solutions of promethazine are exposed to ambient light, they undergo significantly faster degradation compared to solutions stored in the dark. researchgate.net This photodegradation process results in changes to the UV-Vis absorption spectra and is accompanied by a visible color change, indicating the formation of metabolites that include this compound, desmonomethyl promethazine, and desmonomethyl this compound. spiedigitallibrary.org

Forced degradation studies on promethazine hydrochloride have been performed under various stress conditions, including acid, base, oxidation, reduction, and dry heat, to develop stability-indicating analytical methods. researchgate.netingentaconnect.com These methods are designed to separate the intact drug from its degradation products, ensuring that the assay for the active ingredient is not compromised by the presence of impurities like this compound. researchgate.net The degradation of promethazine in aqueous solutions is also accelerated by heat and the presence of certain metal ions, such as iron(III) and copper(III). nih.govnoaa.gov

The stability of promethazine hydrochloride has been shown to be pH-dependent, with kinetic studies revealing that the first-order rate constant of thermal degradation increases with increasing pH. nih.gov This suggests that the environment's pH is a critical factor in the stability of the parent compound and, by extension, in the potential formation of its degradation products.

The following table summarizes findings from studies on promethazine degradation, which leads to the formation of this compound.

| Condition | Observation on Parent Compound (Promethazine) | Resulting Degradation Products Include | Reference |

| Ambient Light | Accelerated degradation, color change from light blue to navy. | This compound, desmonomethyl promethazine, desmonomethyl this compound. | researchgate.netspiedigitallibrary.org |

| UV Laser Radiation | Structural modifications and generation of new photoproducts. | Not specified, but implies molecular changes. | researchgate.net |

| Heat | Degradation rate is a function of pH. | Thermal degradation products. | nih.gov |

| pH | First-order degradation rate constant increased with increasing pH. | Not specified, but indicates pH-dependent stability. | nih.gov |

| Oxidative Stress | Subjected to oxidation in forced degradation studies. | Various degradation products. | researchgate.netingentaconnect.com |

Storage and Handling Recommendations for Reference Standards

Given its nature as a metabolite and degradation product, the integrity of a this compound reference standard is paramount for its use in quantitative tests, impurity profiling, and stability studies. synzeal.comsigmaaldrich.com Manufacturers and pharmacopoeias provide specific guidelines for the storage of these standards to maintain their purity and stability.

This compound reference standards are typically supplied as a solid or neat material and require controlled storage conditions. sigmaaldrich.comlgcstandards.com The most common recommendation is refrigeration or freezing. Several suppliers specify storage temperatures in the range of 2-8°C, while others recommend -20°C for long-term stability. sigmaaldrich.comlgcstandards.comlgcstandards.com Although some standards may be shipped at ambient temperature, they must be transferred to the recommended cold storage upon receipt. lgcstandards.comlgcstandards.com The product may also have a limited shelf life, with an expiry date provided on the label. sigmaaldrich.com

The table below outlines the storage recommendations for this compound reference standards from various suppliers.

| Supplier / Source | Recommended Storage Temperature | Additional Information | Reference |

| British Pharmacopoeia (BP) | 2-8°C | Pharmaceutical primary standard with a limited shelf life. | sigmaaldrich.com |

| LGC Standards | -20°C | Shipped at room temperature. | lgcstandards.com |

| Cayman Chemical | -20°C | Stated stability of ≥ 4 years. | caymanchem.com |

| Pharmaffiliates | 2-8°C Refrigerator, Under Inert Atmosphere | Shipped at ambient conditions. | pharmaffiliates.com |

| Biosynth | 2°C - 8°C | N/A |

Toxicological Research of Promethazine Sulfoxide

Comparative Toxicity Studies with Promethazine (B1679618) and Other Metabolites

Promethazine sulfoxide (B87167) (PMZSO) is a primary metabolite of promethazine (PMZ). caymanchem.com Toxicological studies comparing promethazine sulfoxide with its parent compound and other metabolites, such as N-desmethylpromethazine (DMPMZ), reveal significant differences in their toxic effects across various models.

In cellular models, the toxicity of these compounds has been assessed using human neuroblastoma SH-SY5Y cells. Research indicates that the metabolite DMPMZ is considerably more cytotoxic than the parent drug, promethazine. nih.govnih.gov Conversely, racemic this compound ((R,S)-PMZSO) did not exhibit significant cytotoxicity in this cell line. nih.gov This finding suggests that the metabolic conversion of promethazine to its sulfoxide form represents a detoxification pathway, whereas its conversion to DMPMZ is a bioactivation process, leading to a more toxic compound. nih.gov

In the context of ecotoxicology, studies on the freshwater crustacean Daphnia magna also show that this compound is less toxic than its parent compound and the DMPMZ metabolite. oup.comosti.govresearchgate.net The half-maximal effective concentration (EC50), a measure of a substance's toxicity, highlights these differences. The EC50 values for promethazine and N-desmethylpromethazine were determined to be 2.33 mg/L and 2.31 mg/L, respectively. oup.comresearchgate.netnih.gov In contrast, the EC50 for this compound was greater than 4 mg/L, indicating lower toxicity to Daphnia magna. oup.comresearchgate.netnih.gov

**Table 1: Comparative Toxicity in *Daphnia magna***

| Compound | EC50 (mg/L) | Reference |

|---|---|---|

| Promethazine (PMZ) | 2.33 | oup.com, researchgate.net, nih.gov |

| N-desmethylpromethazine (DMPMZ) | 2.31 | oup.com, researchgate.net, nih.gov |

| This compound (PMZSO) | > 4 | oup.com, researchgate.net, nih.gov |

Enantioselective Toxicology of this compound

Promethazine is a chiral compound, meaning it exists in two non-superimposable mirror-image forms called enantiomers, (R)- and (S)-promethazine. nih.gov Its metabolism can produce chiral metabolites, including this compound. oup.comosti.gov Investigating the enantioselective toxicology—differences in the toxic effects of each enantiomer—is crucial for a complete risk assessment. oup.comosti.govresearchgate.net

Assessment of Cytotoxicity in Cellular Models (e.g., SH-SY5Y cells)

Studies on differentiated human SH-SY5Y cells have revealed enantioselective cytotoxicity for the parent compound, promethazine. nih.gov Specifically, (R)-PMZ was found to be significantly more cytotoxic than (S)-PMZ. nih.govresearchgate.net However, for this compound, no significant cytotoxicity was observed for the racemic mixture ((R,S)-PMZSO). nih.gov This suggests that at the concentrations tested, the individual enantiomers of PMZSO are not significantly toxic to these cells, and therefore, a clear enantioselective difference in cytotoxicity could not be established for this metabolite under the studied conditions. nih.gov The primary finding is that the sulfoxidation of promethazine leads to a significant reduction in cytotoxicity compared to the parent drug. nih.gov

Ecotoxicological Investigations in Aquatic Organisms (e.g., Daphnia magna, Danio rerio)

Ecotoxicological studies have also explored the enantioselective effects of promethazine and its metabolites on aquatic life. oup.comosti.govnih.gov In investigations using the freshwater invertebrate Daphnia magna, the enantiomers of this compound were found to have low toxicity. oup.comnih.gov The EC50 value for both the (R)- and (S)-enantiomers of PMZSO was determined to be greater than 4 mg/L, indicating no observable enantioselective toxicity at this concentration. oup.comresearchgate.netnih.gov

In contrast, the parent compound, promethazine, did show enantioselective effects in the zebrafish (Danio rerio). oup.comnih.gov The (R)-PMZ enantiomer demonstrated more pronounced adverse effects on zebrafish larvae at embryonic, morphological, and biochemical levels compared to both the racemic mixture and the (S)-PMZ enantiomer. oup.comosti.govresearchgate.net This highlights that while the parent drug exhibits clear enantioselective toxicity in aquatic organisms, its metabolite, this compound, is significantly less toxic, with no observed enantioselectivity in the organisms tested. oup.comnih.gov

**Table 2: Enantioselective Ecotoxicity in *Daphnia magna***

| Compound/Enantiomer | EC50 (mg/L) | Reference |

|---|---|---|

| (R)-Promethazine Sulfoxide | > 4 | oup.com, researchgate.net, nih.gov |

| (S)-Promethazine Sulfoxide | > 4 | oup.com, researchgate.net, nih.gov |

| (R)-Promethazine | > 4 | oup.com, researchgate.net |

| (S)-Promethazine | 2.50 | oup.com, researchgate.net |

Role of this compound in Overall Promethazine-Induced Toxicological Profiles

The conversion to this compound is considered a detoxification step because the metabolite exhibits significantly lower toxicity compared to the parent drug, promethazine, and especially compared to the other main metabolite, N-desmethylpromethazine (DMPMZ). nih.gov Research on SH-SY5Y cells has shown that while DMPMZ is more cytotoxic than promethazine, this compound is not significantly cytotoxic, underscoring its role in reducing the harmful effects of the parent compound. nih.govnih.gov

Bioaccumulation Potential in Environmental Systems

The presence of pharmaceuticals and their metabolites in aquatic ecosystems raises concerns about their potential to accumulate in organisms, a process known as bioaccumulation. oup.comosti.gov For promethazine and its metabolites, including this compound, this potential has been investigated, primarily through computational (in silico) methods. oup.comosti.govresearchgate.net

These in silico tests were conducted to predict the toxicity and potential bioaccumulation of these compounds in daphniids and fish. oup.comosti.govnih.gov While the results of these predictive tests were reported to be in agreement with the experimental toxicity values (EC50 and LC50), specific data on the bioaccumulation factor for this compound are not detailed in the available research. oup.comosti.govresearchgate.net Furthermore, some safety data sheets for this compound state that no information is available regarding its bioaccumulative potential. lgcstandards.com

However, the observation that this compound can be detected in tissues for an extended period after administration suggests a degree of persistence in biological systems. This persistence could imply a potential for bioaccumulation in environmental organisms, although direct experimental evidence from aquatic studies is needed to confirm this.

Pharmacokinetic Studies of Promethazine Sulfoxide

Absorption, Distribution, and Elimination of Promethazine (B1679618) Sulfoxide (B87167)

Formation and Absorption Context

Promethazine sulfoxide is not administered directly; rather, it is formed in the body following the administration of promethazine. The parent drug, promethazine, is well absorbed after oral administration, but its systemic bioavailability is low, at approximately 25%. drugbank.comnih.govnih.gov This low bioavailability is due to extensive first-pass metabolism in the liver, where promethazine is largely converted to this compound. drugbank.comnih.govunirioja.es The sulfoxidation of promethazine is a significant metabolic event, primarily mediated by hepatic enzymes. nih.govnih.gov

Evidence suggests that the liver is the main site of this metabolic conversion. nih.govnih.govunirioja.es Studies comparing oral and intravenous administration of promethazine found that peak plasma concentrations of the sulfoxide metabolite appeared earlier after an oral dose, which is consistent with a pronounced first-pass effect in the liver. unirioja.esresearchgate.net

Distribution

As a metabolite, the distribution of this compound is linked to the disposition of its parent compound. Following administration of promethazine, this compound has been detected in various tissues. A study in swine that identified promethazine and its metabolites in edible tissues found this compound in muscle, liver, kidney, and fat, indicating its distribution throughout the body after formation. mdpi.comlabcorp.com Recent molecular docking studies have also investigated its binding to human serum albumin (HSA), a key protein in plasma distribution. dntb.gov.uascilit.com These studies confirmed that this compound has a notable binding affinity for HSA. dntb.gov.ua

Elimination

This compound is eliminated from the body through urine and bile. drugbank.comnih.gov Urinary excretion is a primary route for its removal. Following an intravenous dose of promethazine, approximately 10% is eliminated in the urine as this compound. drugbank.com Similarly, after a 25 mg oral dose of promethazine, 10.3% of the dose was recovered in the urine as this compound over 24 hours. unirioja.es The elimination half-life of this compound is reported to be similar to that of its parent compound, which ranges from 5 to 14 hours. drugbank.com

| Administration Route of Parent Drug (Promethazine) | Percentage of Dose Excreted as this compound in Urine | Source |

|---|---|---|

| Intravenous | 10% | drugbank.com |

| Oral (25 mg dose) | 10.3% (within 24 hours) | unirioja.es |

Clearance Mechanisms (e.g., Renal Clearance)

The clearance of this compound from the body is significantly more efficient than that of its parent drug, promethazine. This is primarily attributed to its higher polarity, which facilitates renal excretion. The renal clearance of this compound has been measured at 90.4 mL/min. drugbank.com This rate is substantially higher than the renal clearance of promethazine, which is only 5.9 mL/min. drugbank.comunirioja.es

The marked difference in renal clearance values indicates that while the metabolite is efficiently cleared by the kidneys, the parent drug undergoes significant tubular reabsorption. unirioja.es The high total body clearance of promethazine is therefore almost entirely due to its metabolism (metabolic clearance) rather than renal excretion of the unchanged drug. nih.govnih.gov

| Compound | Renal Clearance (mL/min) | Source |

|---|---|---|

| This compound | 90.4 | drugbank.com |

| Promethazine | 5.9 | drugbank.comunirioja.es |

Pharmacokinetic Modeling and Simulations involving this compound

While comprehensive pharmacokinetic models like Physiologically Based Pharmacokinetic (PBPK) or Population Pharmacokinetic (PopPK) models for this compound are not widely detailed in published literature, various modeling and simulation techniques have been applied to its parent compound and to understand specific aspects of the metabolite's behavior.

PBPK models have been developed for the parent drug, promethazine, to assess its disposition. mdpi.com These models are powerful tools that can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, though specific simulations for this compound are not commonly reported. uni-konstanz.demdpi.com General guidance from regulatory bodies like the FDA encourages the use of PopPK models, which can analyze data from all individuals in a population simultaneously to describe the pharmacokinetics of a drug and its metabolites and identify sources of variability. allucent.comfda.gov

In the context of this compound, modeling has been used to resolve specific questions. For instance, kinetic modeling using Michaelis-Menten kinetics has been suggested as a method to resolve conflicting data on metabolic pathways by comparing enzyme affinities and turnover rates for its formation.

Furthermore, molecular modeling techniques have provided insights into the distribution characteristics of this compound. dntb.gov.uascilit.com Molecular docking simulations have been used to study the binding interactions between promethazine and its metabolites, including this compound, with human serum albumin (HSA). dntb.gov.uascilit.com These in silico studies corroborated experimental findings that this compound binds to both major sites (I and II) on the albumin protein. dntb.gov.ua Such simulations are valuable for predicting competition for protein binding sites and understanding the distribution of the metabolite in the bloodstream. dntb.gov.uascilit.com

Future Directions in Promethazine Sulfoxide Research

Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of promethazine (B1679618) sulfoxide (B87167) in complex matrices are fundamental to understanding its pharmacokinetics, toxicology, and environmental presence. Future research will increasingly rely on the development and refinement of advanced analytical techniques capable of trace-level analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven to be a robust method for this purpose. A key area of future work will be to enhance the sensitivity of these methods. For instance, a validated HPLC-MS/MS method for determining promethazine and its metabolites in swine edible tissues has achieved notable limits of detection (LOD) and quantification (LOQ). mdpi.com Further research will likely focus on pushing these limits even lower and adapting these methods to other biological matrices, such as hair and bone, as well as environmental samples like wastewater and soil. ncats.io

Ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry (UPLC-MS/MS), offers faster analysis times and higher resolution. One study successfully used UPLC-MS/MS to differentiate promethazine sulfoxide from similar compounds like chlorpromazine (B137089) sulfoxide based on distinct retention times and mass-to-charge ratios (m/z). Future efforts will aim to optimize these methods for high-throughput screening, which is crucial for large-scale toxicological and environmental monitoring studies.

Capillary electrophoresis (CE) represents another promising frontier for the analysis of this compound. jptcp.com Its ability to separate compounds based on their charge-to-mass ratio makes it particularly suitable for analyzing polar metabolites in samples like urine. Research in this area will likely focus on developing new capillary coatings and buffer systems to improve separation efficiency and sensitivity for this compound and its related compounds.

A summary of current analytical methods and their reported performance is presented in Table 1.

Table 1: Analytical Techniques for this compound Detection

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings |

|---|---|---|---|---|

| HPLC-MS/MS | Swine Muscle, Liver, Kidney | 0.05 µg/kg | 0.1 µg/kg | Enables determination in various edible tissues. mdpi.com |

| HPLC-MS/MS | Swine Fat | 0.05 µg/kg | 0.1 µg/kg | Demonstrates applicability to high-lipid matrices. mdpi.com |

| UPLC-MS/MS | General | Not specified | Not specified | Differentiates from chlorpromazine sulfoxide (m/z 301.2→86.1/239.1). jptcp.com |

In-depth Enantioselective Pharmacological and Toxicological Investigations

This compound possesses a chiral center at the sulfur atom, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential interaction of enantiomers with biological systems is a critical aspect of modern pharmacology and toxicology. While the parent drug, promethazine, is also chiral, research into the enantioselectivity of its metabolites has been limited until very recently.

Groundbreaking work has begun on the milligram-scale enantioseparation of (R,S)-promethazine sulfoxide using semi-preparative chromatography. nih.gov This has enabled the determination of the absolute configurations of the individual enantiomers using techniques like electronic circular dichroism (ECD). nih.gov The availability of enantiomerically pure forms is a crucial prerequisite for detailed pharmacological and toxicological assessment.